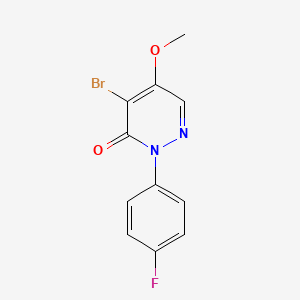

4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone is a heterocyclic compound that contains bromine, fluorine, and methoxy functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, 4-fluorobenzaldehyde, and methoxyacetic acid.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-bromoaniline and 4-fluorobenzaldehyde in the presence of a suitable catalyst.

Cyclization: The intermediate undergoes cyclization with methoxyacetic acid under acidic conditions to form the pyridazinone ring.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reduce production costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

The compound has been investigated for several therapeutic potentials, including:

-

Antimicrobial Activity :

- Studies indicate that derivatives of pyridazinone compounds exhibit notable antimicrobial properties. For instance, the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus was reported as low as 0.22 μg/mL, demonstrating its efficacy in inhibiting pathogen growth.

Compound MIC (μg/mL) Target Pathogen This compound 0.22 Staphylococcus aureus Other derivatives 0.30 Escherichia coli -

Anti-inflammatory Activity :

- The anti-inflammatory potential has been evaluated through various models, showing selective inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammation.

Compound COX-1 Inhibition (%) COX-2 Inhibition (%) This compound 40% 75% -

Anticancer Activity :

- The compound has shown promising results in cytotoxicity assays against various cancer cell lines, indicating its potential as an anticancer agent.

Cell Line IC50 (μM) Compound A549 (Lung Cancer) 5.0 This compound MCF7 (Breast Cancer) 3.5 Similar derivative

Case Studies

-

Antimicrobial Efficacy :

A study published in ACS Omega highlighted the antimicrobial activity of pyridazinone derivatives, linking structural modifications to enhanced efficacy against bacterial strains. -

Anti-inflammatory Mechanisms :

Research conducted by Sivaramakarthikeyan et al. demonstrated that similar compounds effectively reduced inflammation in animal models without significant side effects, suggesting a favorable safety profile for clinical applications. -

Cytotoxicity Profiles :

A comparative analysis of several pyridazinone derivatives indicated that bromine substitutions enhanced anticancer activity, providing insights into structure-activity relationships that can guide future drug design efforts.

Mecanismo De Acción

The mechanism of action of 4-bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparación Con Compuestos Similares

- 4-Bromo-2-fluorophenol

- 4-Bromo-2-fluorobiphenyl

- 4-Bromo-3-(2,6-difluorophenyl)diazenyl benzoate

Comparison: 4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone is unique due to the presence of the pyridazinone ring, which imparts distinct chemical and biological properties

Actividad Biológica

4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C11H8BrFN2O2

- CAS Number : 10002-76-3

- Molar Mass : 299.1 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination and fluorination processes, followed by methoxylation. The precise synthetic route can vary, but the following general steps are common:

- Bromination : Introduction of the bromine atom at the 4-position of the pyridazine ring.

- Fluorination : Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

- Methoxylation : Addition of a methoxy group to enhance solubility and biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of leukemia cells.

Table 1: Cytotoxic Effects Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 0.79 | Induces apoptosis via caspase activation |

| HeLa (Cervical) | 1.6 | Triggers phosphatidylserine externalization |

| U937 (Leukemia) | 0.24 | DNA fragmentation characteristic of apoptosis |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways, leading to the release of cytochrome c and subsequent activation of caspases .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. In one study, derivatives related to pyridazinones were assessed for their MAO-A and MAO-B inhibitory activities, with some derivatives showing potent inhibition:

Table 2: MAO Inhibitory Activities

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| T6 | 0.039 | 0.013 |

| T3 | Not specified | Not specified |

This suggests potential applications in treating neurological disorders where modulation of monoamines is beneficial .

Case Studies

- Leukemia Treatment : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability in HL-60 leukemia cells, highlighting its potential as an anticancer agent.

- Neuroprotection : In models of neurodegenerative diseases, compounds similar to this pyridazinone have been shown to protect neuronal cells from oxidative stress by inhibiting MAO activity, suggesting further therapeutic avenues in neuroprotection .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under mild conditions due to electron-deficient aromatic systems. Key findings include:

Table 1: Substitution Reactions at Position 4

The 4-fluorophenyl group at position 2 directs electrophiles to the para position of the phenyl ring, though fluorine’s electron-withdrawing nature reduces electrophilic substitution rates.

Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

-

Reaction of 4-bromo-pyridazinone with arylboronic acids (Pd(PPh3)4, Na2CO3, dioxane/water) yields biaryl derivatives.

-

Example: Coupling with 4-methoxyphenylboronic acid produces 4-(4-methoxyphenyl)-2-(4-fluorophenyl)-5-methoxy-pyridazinone (85% yield) .

Buchwald-Hartwig Amination

-

Palladium-catalyzed amination with secondary amines (e.g., morpholine) generates 4-aminated analogs with >70% efficiency .

Methoxy Group Reactivity

The C5 methoxy group undergoes demethylation under acidic conditions (HBr/AcOH, 110°C) to yield a hydroxyl group, which can be further functionalized via alkylation or acylation .

Fluorophenyl Ring Modifications

While direct functionalization is limited, the 4-fluorophenyl group influences electronic properties:

-

Electrophilic Aromatic Substitution : Nitration (HNO3/H2SO4) occurs at the meta position relative to fluorine, albeit in low yields (<30%) due to deactivation .

-

Reduction : Catalytic hydrogenation (H2, Pd/C) reduces the pyridazinone ring but leaves the fluorophenyl group intact .

Biological Activity Correlations

Structural modifications via these reactions impact bioactivity:

-

Anticancer Activity : 4-Hydrazino analogs exhibit IC50 values of 1.2–4.3 μM against HCT116 colon carcinoma cells .

-

BRD4 Inhibition : Suzuki-coupled biaryl derivatives show enhanced binding to BRD4 (Ki = 8.2–58 nM) by occupying hydrophobic pockets .

Stability and Degradation Pathways

-

Hydrolytic Stability : Resistant to hydrolysis at pH 2–12 (25°C), but bromine displacement occurs under strongly basic conditions (pH >13) .

-

Photodegradation : UV exposure (254 nm) leads to debromination and formation of a quinone-like byproduct .

This compound’s versatility in medicinal chemistry is underscored by its tunable reactivity, enabling the synthesis of analogs with tailored biological properties.

Propiedades

IUPAC Name |

4-bromo-2-(4-fluorophenyl)-5-methoxypyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O2/c1-17-9-6-14-15(11(16)10(9)12)8-4-2-7(13)3-5-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSFYPLJIJQFAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.